molecular formula C12H17NO2 B8306023 1-[4-(4-Aminobutoxy)phenyl]ethanone

1-[4-(4-Aminobutoxy)phenyl]ethanone

Cat. No.: B8306023
M. Wt: 207.27 g/mol
InChI Key: GUMNUGRWNACUBA-UHFFFAOYSA-N
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Description

1-[4-(4-Aminobutoxy)phenyl]ethanone is a substituted acetophenone derivative featuring a 4-aminobutoxy group attached to the phenyl ring. The aminobutoxy group likely enhances solubility and bioavailability compared to non-polar substituents, making it valuable in medicinal chemistry for drug design and structure-activity relationship (SAR) studies. Its synthesis would typically involve nucleophilic substitution or coupling reactions, similar to methods described for related ethanone derivatives (e.g., Claisen-Schmidt condensation for chalcone synthesis) .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[4-(4-aminobutoxy)phenyl]ethanone

InChI

InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-3-2-8-13/h4-7H,2-3,8-9,13H2,1H3

InChI Key

GUMNUGRWNACUBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-[4-(4-Aminobutoxy)phenyl]ethanone with structurally related ethanone derivatives:

Compound Name Substituents Key Properties Melting Point (°C) References
This compound 4-Aminobutoxy-phenyl, ethanone High solubility, potential bioactivity Not reported Inferred
1-(4-Amino-3-bromo-phenyl)-ethanone 4-Amino-3-bromo-phenyl High purity, used in SAR studies Not reported
UDO (Pyridine-based derivative) Trifluoromethyl, pyridinyl, piperazinyl CYP51 inhibitor, anti-T. cruzi Not reported
7e (Sulfonylpiperazine derivative) 4-Methoxyphenylsulfonyl, tetrazolyl Antiproliferative activity 131–134
APEHQ (Metal complex ligand) 8-Hydroxyquinolinyl, piperazinyl Enhanced antifungal activity Not reported

Key Observations :

  • Solubility: The 4-aminobutoxy group may improve aqueous solubility compared to bromo () or methoxy () substituents.
  • Thermal Stability: Sulfonylpiperazine derivatives () exhibit higher melting points (123–167°C), suggesting stronger intermolecular interactions than aminobutoxy analogs.
Pharmacological Activities
Antimicrobial and Antifungal Activity
  • 1-[4-(4-Aminophenoxy)phenyl]ethanone derivatives (): Synthesized chalcones showed activity against Bacillus subtilis and Escherichia coli.
  • APEHQ metal complexes (): Demonstrated superior antifungal activity compared to the parent ligand, attributed to metal coordination enhancing target binding.
  • Piperazine-containing derivatives (): Exhibited broad-spectrum antibacterial activity, with thiazolidinone analogs showing potency against Staphylococcus aureus.
Antiparasitic Activity
  • UDO and UDD (): Pyridine-based ethanones inhibit CYP51 in Trypanosoma cruzi, with efficacy comparable to posaconazole. The trifluoromethyl group enhances metabolic stability.
Antioxidant and Anti-inflammatory Activity
  • Thiazole derivatives (): Compounds derived from 1-(3-methoxyphenyl)ethanone showed significant antioxidant (DPPH scavenging) and anti-inflammatory (carrageenan-induced edema) effects.

Comparison :

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